molecular formula C14H23N3O3 B2566416 N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034440-06-5

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2566416
CAS No.: 2034440-06-5
M. Wt: 281.356
InChI Key: SUMKUWROSWXAOE-UHFFFAOYSA-N
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Description

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide: is a compound that features a benzodiazole core structure with methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate diamine and a carboxylic acid derivative.

    Introduction of Methoxyethyl Groups: The methoxyethyl groups are introduced via alkylation reactions using 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-ethoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
  • N,N-bis(2-methoxyethyl)acrylamide
  • N,N-bis(2-methoxyethyl)benzamide

Uniqueness

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific combination

Biological Activity

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The compound exhibits a unique structure that contributes to its biological activity. Its molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 230.28 g/mol.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound showed promising results in inhibiting cell growth with an IC50 value indicating effective concentration levels. For instance:

Cell Line IC50 (µM) Reference
HCT1163.7
MCF-71.2
HEK 2935.3

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing selective activity that could be leveraged in treating infections. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus16Moderate
Escherichia coli32Weak
Enterococcus faecalis8Selective

These findings indicate that this compound may serve as a basis for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

In addition to its antiproliferative and antimicrobial activities, the compound has shown potential anti-inflammatory effects by inhibiting specific pathways involved in inflammation. Furthermore, antioxidant assays indicated that it possesses significant antioxidative capabilities compared to standard agents like BHT (butylated hydroxytoluene) .

Case Studies

Case Study 1: Cancer Treatment
A recent study focused on the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis pathways. Further investigations are needed to elucidate the exact mechanisms involved.

Case Study 2: Infection Control
Another study evaluated the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The results demonstrated that it could inhibit the growth of resistant strains at lower concentrations than traditional antibiotics.

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-19-7-5-17(6-8-20-2)14(18)11-3-4-12-13(9-11)16-10-15-12/h10-11H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMKUWROSWXAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)C1CCC2=C(C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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